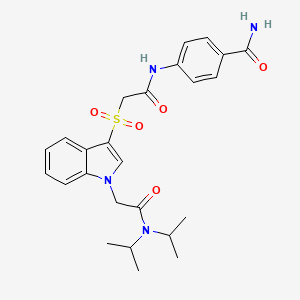
4-(2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related α-ketoamide derivatives is described in Paper 1, where OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is used in conjunction with DIC (diisopropylcarbodiimide) to synthesize a series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. This process involves the ring opening of N-acylisatin, followed by coupling with amino acid esters to achieve high yield and purity of the desired compounds . Although the specific compound of interest is not mentioned, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
Paper 3 discusses a compound with an indole nucleus, which is also present in the compound of interest. The structure of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed using spectroscopic techniques and single crystal X-ray diffraction, indicating that similar analytical methods could be employed to analyze the molecular structure of the compound . The indole nucleus is known for its significant biological activity, which might suggest potential biological applications for the compound being analyzed.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the specific compound . However, the synthesis paper and the paper discussing the cardiac electrophysiological activity of N-substituted imidazolylbenzamides suggest that the compound could potentially undergo similar reactions due to the presence of the benzamide moiety and the possibility of substitutions on the indole nucleus.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly provided in the papers. However, the synthesis and characterization of similar compounds, as described in Paper 1, using FT-IR, NMR, and elemental analysis, suggest that these techniques could be used to determine the physical and chemical properties of the compound . Additionally, the Hirshfeld surface analysis and DFT calculations performed in Paper 3 to understand the intermolecular interactions and molecular packing could also be relevant for analyzing the physical properties of the compound .
Relevant Case Studies
No specific case studies are mentioned in the provided papers regarding the compound of interest. However, the biological activities associated with the indole nucleus, as mentioned in Paper 3, such as anti-tumor and anti-inflammatory activities, could serve as a basis for future case studies involving the compound . The cardiac electrophysiological activity discussed in Paper 2 for related compounds also provides a potential area for case studies, as similar activity might be expected from the compound due to structural similarities .
Scientific Research Applications
Sulfonamides and Related Compounds in Scientific Research
Sulfonamides as Therapeutic Agents : Sulfonamides, such as those reviewed between 2008 and 2012, are key in various clinical applications, including as diuretics, carbonic anhydrase inhibitors (CAIs), and in antiepileptics and antipsychotic medications. Their patent literature suggests ongoing innovation in sulfonamide CAIs targeting antiglaucoma and antitumor activities, highlighting the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).
Antitumor and Antiviral Applications : Indolylarylsulfones, showing similarities in structural motifs, have been identified as potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Their structural activity relationship studies suggest promising leads for AIDS treatment, underscoring the importance of the sulfone group in medicinal chemistry (Famiglini & Silvestri, 2018).
Environmental and Ecotoxicological Impact : The degradation of acetaminophen by advanced oxidation processes has been studied to understand the environmental fate of pharmaceuticals. Research into acetaminophen's by-products, including acetamide, highlights the ecological implications of pharmaceutical contaminants, with certain degradation products showing potential mutagenicity and ecotoxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Chemical Warfare Agent Degradation : The toxicity and environmental fate of chemical warfare agent degradation products, including those related to organophosphates that inhibit acetylcholinesterase, have been reviewed to assess risks to environmental and occupational health. This research underscores the significance of understanding the degradation pathways of hazardous chemicals for environmental safety and public health (Munro et al., 1999).
Mechanism of Action
Indole Derivatives
The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Sulfonamide Group
The compound also contains a sulfonamide group. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Future Directions
properties
IUPAC Name |
4-[[2-[1-[2-[di(propan-2-yl)amino]-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S/c1-16(2)29(17(3)4)24(31)14-28-13-22(20-7-5-6-8-21(20)28)35(33,34)15-23(30)27-19-11-9-18(10-12-19)25(26)32/h5-13,16-17H,14-15H2,1-4H3,(H2,26,32)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSSLYHVKYSHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

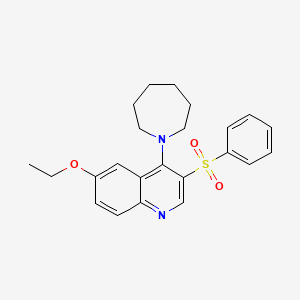
![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)
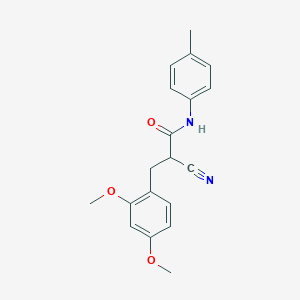
![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)

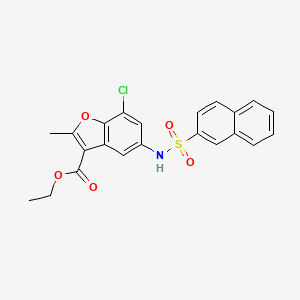

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)
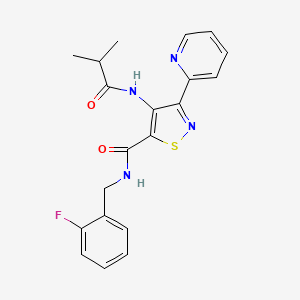
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
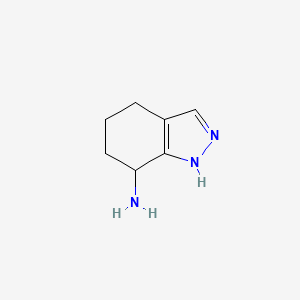
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)
